

thermodynamic properties of 1-Ethoxyethanol mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxyethanol**

Cat. No.: **B8670636**

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of **1-Ethoxyethanol** Mixtures

Introduction

1-Ethoxyethanol, also known as Cellosolve or ethylene glycol monoethyl ether, is a versatile solvent with the chemical formula C4H10O2.^[1] It is a clear, colorless, and nearly odorless liquid that is miscible with a wide range of substances, including water, alcohols, and other organic solvents.^{[1][2]} This miscibility makes it a valuable component in various industrial and commercial applications, such as in the manufacturing of paints, lacquers, inks, cleaning agents, and hydraulic fluids.^[1] In the pharmaceutical and drug development sectors, understanding the thermodynamic properties of **1-Ethoxyethanol** mixtures is crucial for formulation design, process optimization, and ensuring product stability.

This technical guide provides a comprehensive overview of the key thermodynamic properties of binary mixtures containing **1-Ethoxyethanol**. It details the experimental protocols for measuring these properties, presents quantitative data in a structured format, and visualizes the experimental workflows. The focus is on properties that reveal insights into the molecular interactions occurring between **1-Ethoxyethanol** and other components in a mixture.

Density and Excess Molar Volume

The density (ρ) of a liquid mixture is a fundamental thermodynamic property. From density measurements at different compositions, the excess molar volume (VE) can be calculated. VE provides information about the change in volume upon mixing and is a strong indicator of the

nature and strength of intermolecular interactions. A negative VE suggests strong specific interactions (like hydrogen bonding) or interstitial accommodation of one component into the other's structure, leading to volume contraction. A positive VE indicates weaker interactions between unlike molecules compared to like molecules, resulting in volume expansion.[3]

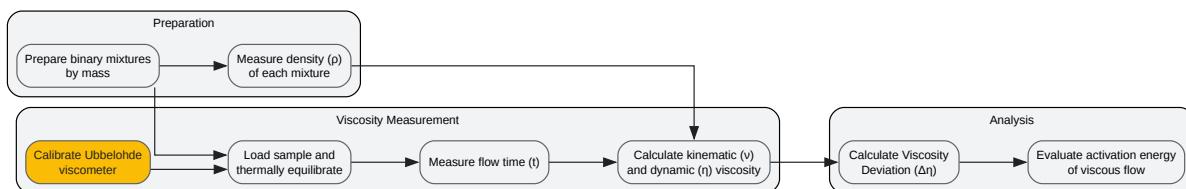
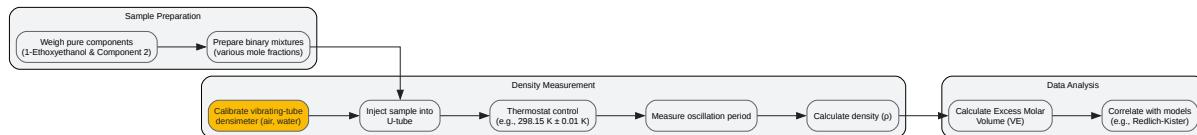
Experimental Protocol: Measurement of Density

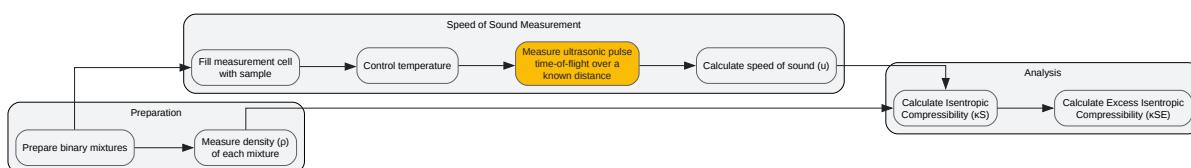
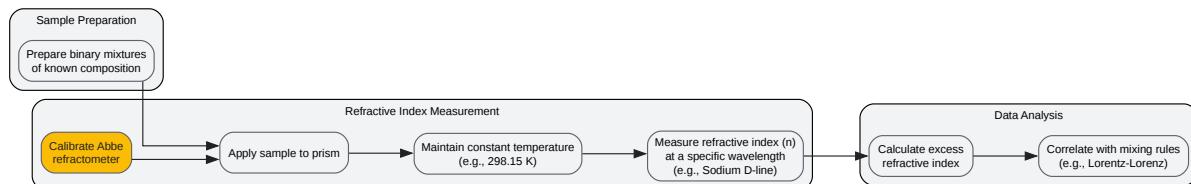
Densities of pure liquids and their mixtures are commonly measured using a vibrating-tube densimeter.[4][5][6] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

Methodology:

- Calibration: The densimeter is calibrated using fluids of known density, such as dry air and deionized, doubly distilled water, at the desired temperature.
- Sample Preparation: Binary mixtures are prepared by mass over the entire mole fraction range. The exact composition is determined using an analytical balance.
- Measurement: The sample is injected into the vibrating U-tube, ensuring no air bubbles are present. The temperature of the sample is maintained with high precision (typically ± 0.01 K) by a built-in Peltier thermostat or a circulating water bath.[5]
- Data Acquisition: The instrument measures the oscillation period, from which the density is calculated. Multiple readings are taken for each sample to ensure reproducibility.[5] The accuracy of density measurements can be as high as ± 0.01 kg·m⁻³.[5]

Data Presentation: Density and Excess Molar Volume of 1-Ethoxyethanol Mixtures



The following table summarizes the excess molar volume (VE) for binary mixtures of **1-Ethoxyethanol** with various organic liquids at 298.15 K.



Component 2	Mole Fraction (x_1) of 1-Ethoxyethanol	VE ($\text{cm}^3 \cdot \text{mol}^{-1}$)	Reference
Ethylene Glycol	0.5	Negative	[7]
Propylene Glycol	~0.3 (turning point)	Negative to Positive	[7]
Glycerol	0.5	Negative	[7]
Cyclohexane	0.5	Positive	[7]
n-Octane	0.5	Positive and large	[4]
1,4-Dioxane	0.5	Positive	[5]

Note: The exact numerical values for VE at specific mole fractions were not consistently available across all search results. The table indicates the qualitative nature of the deviation.

The excess molar volumes for mixtures of **1-Ethoxyethanol** with ethylene glycol and glycerol are negative across the entire composition range.[7] In contrast, the mixture with cyclohexane shows positive excess molar volumes.[7] The system with propylene glycol exhibits both negative and positive deviations.[7] Mixtures with n-octane and 1,4-dioxane also show positive excess molar volumes.[4][5]

Visualization: Experimental Workflow for Density Measurement

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Redirecting [linkinghub.elsevier.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempap.org [chempap.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- To cite this document: BenchChem. [thermodynamic properties of 1-Ethoxyethanol mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8670636#thermodynamic-properties-of-1-ethoxyethanol-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com